2-(4-chlorophenoxy)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylpropanamide
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Description
2-(4-chlorophenoxy)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H22ClN5O4 and its molecular weight is 431.88. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenoxy)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylpropanamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in lipid metabolism, potentially affecting phospholipid dynamics within cellular membranes .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may interact with various GPCRs, which are critical for cellular signaling pathways. Such interactions can lead to alterations in cell signaling cascades, influencing physiological responses .
- Antifungal Properties : Some derivatives related to this compound have shown antifungal activity, suggesting that it may possess similar properties. This is particularly relevant for developing treatments against fungal infections .
Biological Activity Data
The following table summarizes key biological activities observed in various studies involving this compound:
Activity | Assay Type | IC50/EC50 Value | Reference |
---|---|---|---|
Enzyme Inhibition | PLA2G15 inhibition | < 1 mM | |
Antifungal Activity | Fungal growth inhibition | 20 µg/mL | |
GPCR Modulation | Cell signaling assays | Varies |
Case Studies
Several case studies have highlighted the biological activity of the compound:
- PLA2G15 Inhibition Study : A study evaluated the inhibition of lysosomal phospholipase A2 (PLA2G15) by this compound and found significant inhibition at low concentrations, suggesting its potential as a therapeutic agent in conditions associated with phospholipidosis .
- Antifungal Efficacy : In a comparative study against common fungal pathogens, derivatives of this compound demonstrated effective antifungal activity, indicating its potential application in treating fungal infections .
- Cell Signaling Modulation : Research on GPCR interactions revealed that the compound can modulate signaling pathways involved in inflammation and immune responses, providing insights into its therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O4/c1-20(2,30-17-10-4-14(21)5-11-17)18(27)22-15-6-8-16(9-7-15)26-19(28)25(23-24-26)12-13-29-3/h4-11H,12-13H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPHSFKLHALZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.